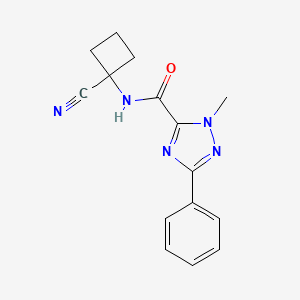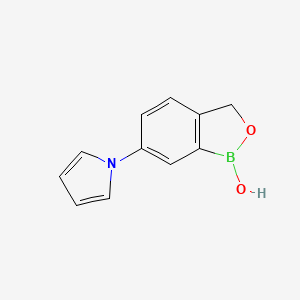
(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives often involves condensation reactions, utilizing carbamimide and fluoro-benzoic acids in the presence of catalyzing agents under basic conditions (Sanjeevarayappa et al., 2015). These methodologies highlight the intricate steps required to form the piperidine backbone, which is crucial for generating compounds like (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate.
Molecular Structure Analysis
X-ray diffraction (XRD) studies provide insights into the molecular structure of piperidine derivatives, revealing crystal systems, space groups, and molecular dimensions that contribute to understanding the compound's spatial arrangement (Sanjeevarayappa et al., 2015). These analyses are fundamental in assessing the compound's molecular interactions and stability.
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which play a significant role in the compound's chemical behavior and reactivity (Sanjeevarayappa et al., 2015). These properties are essential for understanding the compound's potential as a building block in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in synthesis and characterization studies, demonstrating its utility in forming complex structures with potential biological activities. For instance, it's been used in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the importance of fluoro-substituted benzamides in medicinal chemistry due to their diverse biological activities. These compounds were characterized using various spectroscopic techniques and crystallography, showcasing their structural and electronic properties which are crucial for their biological functions (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Such compounds are often screened for biological activities. For example, synthesized compounds with similar structures have been evaluated for their antibacterial and anthelmintic activities, indicating the potential use of these molecules in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Intermediate for Drug Synthesis
- Compounds with a similar backbone have served as intermediates in the synthesis of various biologically active compounds, including potential anticancer drugs and inhibitors for specific biochemical pathways. This underscores the role of (R)-tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate derivatives as versatile intermediates in drug discovery and development processes (Kong et al., 2016).
Molecular Structure Analysis
- The analysis of the molecular structure of similar compounds has provided insights into their chemical behavior and interaction with biological targets. Structural determination through techniques like X-ray crystallography has been essential in understanding the molecular basis of their activity and optimizing their properties for specific applications (Gumireddy et al., 2021).
Applications in Asymmetric Synthesis
- Additionally, these compounds have found applications in asymmetric synthesis, serving as chiral building blocks or intermediates for the preparation of enantiomerically pure substances. This aspect is crucial in the pharmaceutical industry, where the activity of a drug can be highly dependent on its chirality (Jona et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMAQKAXRBBJD-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)


![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)


![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2498925.png)